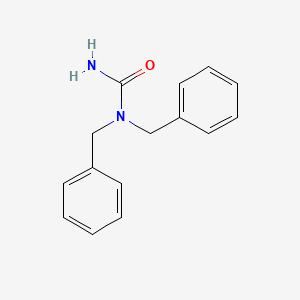

1,1-Dibenzylurea

描述

Structure

3D Structure

属性

CAS 编号 |

3282-27-7 |

|---|---|

分子式 |

C15H16N2O |

分子量 |

240.30 g/mol |

IUPAC 名称 |

1,1-dibenzylurea |

InChI |

InChI=1S/C15H16N2O/c16-15(18)17(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H2,16,18) |

InChI 键 |

DLFSPRHQGAULBQ-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)N |

产品来源 |

United States |

Chemical Reactivity and Transformative Chemistry of 1,1 Dibenzylurea and Its Structural Analogs

Fundamental Reaction Types of the Urea (B33335) Moiety

The urea functional group is a versatile scaffold that can undergo a range of chemical transformations, including oxidation, reduction, and nucleophilic attack.

While direct oxidation of the urea moiety in 1,1-dibenzylurea is not a common transformation, the aromatic rings can be susceptible to oxidation, potentially leading to the formation of quinone derivatives, especially if hydroxylated precursors are used. nih.gov Quinones are a class of compounds derived from the oxidation of aromatic compounds, such as phenols or their ethers. libretexts.org The conversion of hydroquinones or catechols to quinones can be achieved by various oxidizing agents. nih.govlibretexts.org The process often involves redox cycling, where the quinone can be reduced back to a hydroquinone (B1673460). researchgate.net

For instance, the oxidation of hydroquinone to benzoquinone can be accomplished using reagents like sodium dichromate or chromium trioxide. libretexts.org In a biological context, quinones are involved in electron-transfer processes. libretexts.orgresearchgate.net The formation of quinones from polycyclic aromatic hydrocarbons proceeds through a more complex mechanism involving initial enzymatic hydroxylation followed by oxidation. nih.gov

Table 1: Examples of Oxidizing Agents for Quinone Formation

| Oxidizing Agent | Substrate Type | Reference |

| Potassium Permanganate (KMnO₄) | Benzodioxole ring | |

| Chromium Trioxide (CrO₃) | Benzodioxole ring / Phenols | libretexts.org |

| Sodium Dichromate (Na₂Cr₂O₇) | Dihydroxybenzenes | libretexts.org |

| Fremy's Salt [(KSO₃)₂NO] | Dihydroxybenzenes | libretexts.org |

| Nitric Oxide/Dinitrogen Tetroxide (NO/NO₂) | Hydroquinones | nih.gov |

The urea moiety in compounds like this compound can be reduced to the corresponding amines. A common and effective reagent for the reduction of amides, including ureas, to amines is lithium aluminum hydride (LiAlH₄). chemistrysteps.com This reagent is a powerful source of hydride ions and is capable of reducing a wide variety of carbonyl compounds. chemistrysteps.com The mechanism for the reduction of primary and secondary amides with LiAlH₄ involves the initial reaction of the acidic N-H proton with the hydride reagent, followed by coordination of the aluminum to the carbonyl oxygen. This converts the oxygen into a good leaving group, which is eliminated to form an imine intermediate that is then further reduced to the amine. chemistrysteps.com

Other reducing agents such as sodium borohydride (B1222165) (NaBH₄) are also mentioned in the context of urea reduction. The choice of reducing agent can sometimes be influenced by the substitution pattern of the urea. For instance, bulky alkyl boranes like 9-BBN have been used for the reduction of tertiary amides to tertiary amines. chemistrysteps.com

Table 2: Reagents for the Reduction of Ureas and Amides to Amines

| Reducing Agent | Substrate Type | Product | Reference |

| Lithium Aluminum Hydride (LiAlH₄) | Ureas / Amides | Amines | chemistrysteps.com |

| Sodium Borohydride (NaBH₄) | Ureas | Amines | |

| 9-Borabicyclononane (9-BBN) | Tertiary Amides | Tertiary Amines | chemistrysteps.com |

| Hydrogen (H₂) with Ni, Pd, or Pt | Nitro Compounds | Amines | unacademy.com |

The carbonyl carbon of the urea group is electrophilic and can be subject to nucleophilic attack. This reactivity is central to transamidation reactions, where the amine moiety of a urea or amide is exchanged. nih.gov While the direct transamidation of amides is challenging due to the low electrophilicity of the carbonyl carbon, it can be facilitated by catalysts. nih.govnih.gov

The synthesis of substituted ureas often involves the reaction of an amine with an activated carbonyl compound. For example, monosubstituted ureas can be synthesized by reacting an amine with 4-nitrophenyl-N-benzylcarbamate, followed by hydrogenolysis. bioorganic-chemistry.com This method is versatile and can be applied to a variety of amines, including sterically hindered and less nucleophilic ones. bioorganic-chemistry.com

Recent research has shown that N,N-dibenzyl ureas can be synthesized from N,N-dibenzyl cyanamides through a reaction with hydrogen peroxide under mild, metal-free conditions. rsc.orgrsc.org This process involves the oxidative addition of a peroxide ion to the carbon-nitrogen triple bond of the cyanamide (B42294). rsc.org Transamidation reactions can also be catalyzed by various metal complexes and even by organic molecules like benzotriazole. clockss.org

Reduction Processes to Corresponding Amines

Reactivity of Aromatic Moieties in Dibenzylurea Structures

The benzyl (B1604629) groups in this compound possess aromatic rings that can participate in a variety of chemical reactions, with their reactivity being influenced by substituents.

Substituents on the aromatic rings of dibenzylurea analogs can significantly influence the reactivity of the molecule. lumenlearning.comlibretexts.org These effects are broadly categorized as inductive and resonance effects. libretexts.org Electron-donating groups (EDGs) increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophilic aromatic substitution. lumenlearning.comsaskoer.ca Conversely, electron-withdrawing groups (EWGs) decrease the electron density, deactivating the ring towards electrophilic attack. lumenlearning.comsaskoer.ca

For example, a hydroxyl (-OH) group is a strong activating group, increasing the rate of nitration by a factor of 1000 compared to benzene (B151609), while a nitro (-NO₂) group is a strong deactivating group, decreasing the rate by more than 10 million times. lumenlearning.comlibretexts.org Alkyl groups are weakly activating due to inductive effects and hyperconjugation. libretexts.org Halogens are an interesting case, as they are deactivating due to their strong electron-withdrawing inductive effect, but they direct incoming electrophiles to the ortho and para positions due to a weaker, resonance-based electron-donating effect. saskoer.calibretexts.org

Table 3: Effect of Substituents on the Rate of Nitration of Benzene Derivatives

| Substituent (R in C₆H₅R) | Relative Rate of Nitration | Effect | Reference |

| -OH | 1,000 | Activating | lumenlearning.com |

| -CH₃ | 25 | Activating | lumenlearning.com |

| -H | 1 | - | lumenlearning.com |

| -Cl | 0.033 | Deactivating | lumenlearning.com |

| -Br | 0.030 | Deactivating | lumenlearning.com |

| -CO₂Et | 0.0037 | Deactivating | lumenlearning.com |

| -NO₂ | 6 x 10⁻⁸ | Deactivating | lumenlearning.com |

The presence of appropriate substituents on the benzyl groups of this compound analogs can facilitate intramolecular ring-closure reactions, leading to the formation of heterocyclic compounds. A notable example is the synthesis of dihydroquinazolinone derivatives.

Recent studies have demonstrated that 1,1-bis(2-bromobenzyl)urea can undergo an intramolecular ring-closure reaction to form 3-(2-bromobenzyl)-3,4-dihydroquinazolin-2(1H)-one. rsc.orgrsc.org This transformation highlights the potential of appropriately substituted dibenzylureas as precursors for complex heterocyclic structures. The synthesis of quinazoline (B50416) and its derivatives is of significant interest due to their presence in a wide range of biologically active compounds. mdpi.comfrontiersin.org Various synthetic strategies have been developed for the construction of the quinazoline ring system, often involving metal-catalyzed reactions or multi-component approaches. mdpi.comfrontiersin.org For example, quinazolinones can be synthesized through the reaction of 2-aminobenzonitriles with various coupling partners. The formation of dihydroquinazolinones can also be achieved through base-induced rearrangements of related heterocyclic systems. acs.org

Substituent Effects on Reactivity

Dynamic Covalent Chemistry of Urea Bonds

The reactivity of the urea bond is central to the development of dynamic materials. While typically robust, the urea linkage can be rendered dynamic, enabling reversible dissociation and exchange reactions. This behavior is particularly pronounced in sterically hindered ureas, where bulky substituents on the nitrogen atoms destabilize the otherwise stable planar structure.

Reversible Dissociation and Exchange Mechanisms

The stability of the urea bond is largely attributed to the resonance delocalization of the nitrogen lone pairs with the carbonyl group. nih.govacs.org However, this stability can be intentionally diminished by introducing bulky substituents on one of the nitrogen atoms, creating what is known as a hindered urea bond (HUB). nih.govacs.org The steric strain imposed by these bulky groups disrupts the planarity of the urea moiety, which in turn reduces the resonance stabilization. nih.govacs.org This destabilization facilitates the reversible dissociation of the urea into its constituent isocyanate and amine, a key characteristic of dynamic covalent chemistry. nih.govmdpi.com

This reversible dissociation allows for exchange reactions to occur. In the presence of a different amine, the isocyanate intermediate can be trapped to form a new urea compound. nih.gov This dynamic exchange is the basis for the development of self-healing polymers and other adaptive materials. nih.govfigshare.comresearchgate.net The general mechanism for the dissociation and exchange of a hindered urea is depicted as a reversible reaction where the hindered urea is in equilibrium with an isocyanate and a hindered amine. nih.gov

While specific experimental data on the dynamic covalent chemistry of this compound is not extensively documented in the reviewed literature, its structure, featuring two benzyl groups on a single nitrogen atom, categorizes it as a hindered urea. This structural feature is expected to promote the reversible dissociation and exchange mechanisms observed in other hindered ureas. For comparison, the dissociation and exchange of other hindered ureas, such as 1-(tert-butyl)-1-ethylurea (TBEU), have been studied, demonstrating the dynamic nature of these bonds. nih.gov The rate of dissociation and the position of the equilibrium are highly dependent on the steric bulk of the substituents on the nitrogen atom. nih.govacs.orgnih.gov

The following table presents the equilibrium constants (Keq) and dissociation rate constants (k-1) for a series of hindered ureas, illustrating the influence of substituent bulk on their dynamic properties.

Table 1: Equilibrium and Dissociation Rate Constants for Various Hindered Ureas

| Hindered Urea | Substituents | Keq (M⁻¹) | k-1 (h⁻¹) at Room Temp. |

|---|---|---|---|

| TMPCA | 2,2,6,6-tetramethylpiperidine | 88 | - |

| TBIPU | tert-butyl, isopropyl | 5.6 x 10³ | - |

| TBEU | tert-butyl, ethyl | 7.9 x 10⁵ | 0.042 |

| DIPU | di-isopropyl | > 10⁷ | - |

| DEU | di-ethyl | > 10⁷ | - |

Data sourced from studies on hindered urea bonds. nih.gov

Metal-Ion Catalysis of Urea Bond Dynamics

The dynamic nature of the urea bond can be further modulated and accelerated through catalysis. Metal ions, acting as Lewis acids, have been shown to effectively catalyze the dissociation and exchange of urea bonds. researchgate.netresearchgate.net This catalytic effect is particularly relevant for ureas that are not sufficiently hindered to exhibit dynamic behavior under ambient conditions.

Research has demonstrated that zinc ions (Zn²⁺) can mediate the dynamic covalent nature of urea bonds. researchgate.net The proposed mechanism involves the coordination of the metal ion to the carbonyl oxygen of the urea. researchgate.netresearchgate.net This coordination polarizes the carbonyl group, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack or dissociation. researchgate.net This catalytic action significantly lowers the energy barrier for the dissociation of the urea into an amine and an isocyanate, thereby accelerating the exchange reactions. researchgate.net

In experiments involving 1,3-diethyl urea in the presence of benzylamine (B48309) and zinc acetate (B1210297), the formation of the exchange product, 1-ethyl-3-benzylurea, was observed, confirming the catalytic role of the zinc ions. researchgate.net Further reaction could even lead to the formation of 1,3-dibenzyl urea. researchgate.net While this study focused on 1,3-disubstituted ureas, the principle of Lewis acid catalysis is broadly applicable. It is plausible that metal ions could also catalyze the dynamic exchange of this compound, although specific experimental studies on this particular compound were not found in the reviewed literature. The presence of a suitable metal catalyst could potentially induce or enhance the reversible dissociation of this compound, even under conditions where it would otherwise be kinetically stable. The efficiency of such catalysis would likely depend on the nature of the metal ion and the reaction conditions. researchgate.net

Coordination Chemistry of 1,1 Dibenzylurea and Urea Derivatives

1,1-Dibenzylurea as a Ligand in Metal Complexes

This compound can act as a ligand, coordinating with various metal centers. The presence of both nitrogen and oxygen atoms in the urea (B33335) moiety, along with the bulky benzyl (B1604629) groups, dictates its coordination behavior and the properties of the resulting metal complexes.

Binding Modes and Coordination Sites of the Urea Moiety

The urea functionality possesses multiple potential coordination sites, namely the carbonyl oxygen and the two nitrogen atoms. In most urea-related complexes, the urea ligand typically coordinates to the metal atom through the oxygen atom. ajol.info This monodentate coordination via the carbonyl oxygen is a common feature observed in the crystal structures of several metal-urea complexes. ajol.info However, instances of N-bound urea complexes, while less common, have been reported. acs.org

The specific binding mode can be influenced by several factors, including the nature of the metal ion and the steric and electronic properties of the substituents on the urea nitrogen atoms. For instance, in some palladium-catalyzed reactions, it has been proposed that upon deprotonation, the resulting ureate can bind in a monodentate fashion through the nitrogen atom. acs.org The geometry of the urea nitrogens in metal complexes can adopt a configuration between trigonal and tetrahedral, with nonplanar distortions in the amide groups. nih.gov

Influence of Benzyl Groups on Ligand Properties and Steric Effects

The benzyl groups in this compound exert a significant influence on its properties as a ligand, primarily through steric hindrance. This steric bulk can affect the stability and geometry of the resulting metal complexes. jocpr.com For example, steric crowding can hinder the approach of the ligand to the metal center, potentially leading to the formation of less stable complexes compared to those with smaller substituents. jocpr.com

Synthesis and Characterization of Metal-1,1-Dibenzylurea Complexes

The synthesis of metal complexes with this compound and related urea derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The reaction conditions, such as temperature and stoichiometry, are optimized to achieve the desired complex in good yield. ajol.info

A general method for preparing such complexes involves refluxing a solution of the ligand and the metal chloride salt in a solvent mixture, such as ethanol (B145695) and acetone. ajol.info The resulting solid complexes can then be purified by recrystallization. ajol.info

Characterization of these complexes is carried out using a variety of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: IR spectroscopy is a crucial tool for determining the coordination mode of the urea ligand. A shift in the C=O stretching frequency upon complexation can indicate coordination through the carbonyl oxygen. ajol.infonih.gov The appearance of new bands corresponding to metal-ligand vibrations (e.g., M-O or M-N) further confirms complex formation. jocpr.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, such as those of Zn(II), NMR spectroscopy provides detailed structural information. Changes in the chemical shifts of the protons and carbons near the coordination site upon complexation can corroborate the binding mode. ajol.info

Electronic Spectroscopy (UV-Vis): The electronic spectra of the complexes provide information about the d-d transitions of the metal ion, which can help in determining the geometry of the complex (e.g., octahedral or tetrahedral). ajol.info

Magnetic Susceptibility Measurements: These measurements are used to determine the magnetic moment of the complex, which provides insight into the oxidation state and geometry of the central metal ion. ajol.info

Catalytic Applications of Urea-Derived Metal Complexes

Metal complexes derived from urea and its derivatives have emerged as versatile catalysts in both homogeneous and heterogeneous systems. The unique properties of the urea moiety, such as its hydrogen-bonding capabilities and tunable steric and electronic features, contribute to their catalytic efficacy.

Homogeneous Catalysis

In homogeneous catalysis, urea-derived metal complexes have demonstrated activity in a range of organic transformations. For instance, ruthenium pincer complexes have been shown to be effective in the hydrogenation of ureas to produce methanol (B129727) and the corresponding amines. mdpi.com Iron complexes have also been utilized in the synthesis of ureas through the dehydrogenative coupling of methanol and amines. rsc.orgmdpi.com

The catalytic performance can be influenced by the ligand structure. For example, the steric hindrance of the substituents on the urea can impact the reaction rate and selectivity. rsc.org In some cases, the urea ligand is not just a spectator but actively participates in the catalytic cycle through metal-ligand cooperation. mdpi.com

Below is a table summarizing some catalytic applications of urea-derived metal complexes in homogeneous catalysis:

| Catalyst Type | Reaction | Substrates | Products | Reference |

| Ruthenium-PNN pincer complex | Hydrogenation | Aliphatic and aromatic ureas | Methanol and corresponding amines | mdpi.com |

| Iron-PNP pincer complex | Dehydrogenative coupling | Methanol and amines | Symmetrical and unsymmetrical ureas | rsc.orgmdpi.com |

| Palladium-urea complex | Heteroannulation | N-tosyl-o-bromoanilines and 1,3-dienes | 2-substituted indolines | acs.org |

Heterogeneous Catalysis

The immobilization of urea-based ligands or their metal complexes onto solid supports has led to the development of effective heterogeneous catalysts. This approach combines the advantages of homogeneous catalysis (high activity and selectivity) with the benefits of heterogeneous systems (ease of separation and reusability). semanticscholar.org

One strategy involves the incorporation of urea functionalities into metal-organic frameworks (MOFs). rsc.orgacs.orgnih.govrsc.org These urea-containing MOFs can act as hydrogen-bond-donating heterogeneous catalysts, showing excellent activity in reactions such as the Friedel-Crafts alkylation. rsc.orgnih.gov The spatial isolation of the urea groups within the MOF structure can prevent self-aggregation and enhance catalytic competency. acs.orgresearchgate.net

Another approach is the anchoring of metal-urea complexes onto polymeric supports like Merrifield resin. semanticscholar.org For example, an iron(II)-anthranilic acid complex anchored to a Merrifield resin has been shown to be active in the synthesis of carbamates and N-substituted ureas. semanticscholar.org

The table below highlights examples of heterogeneous catalysis using urea-derived systems:

| Catalyst System | Reaction Type | Substrates | Products | Reference |

| Urea-functionalized Metal-Organic Framework (MOF) | Friedel-Crafts alkylation | Pyrroles and nitroalkenes | Substituted pyrroles | rsc.orgacs.orgnih.gov |

| Iron(II)-anthranilic acid complex on Merrifield resin | Carbamate and N-substituted urea synthesis | Urea, alcohols, and amines | Carbamates and N-substituted ureas | semanticscholar.org |

| Urea-based MOF | Methanolysis of epoxides | Epoxides and methanol | Ring-opened products | rsc.org |

Theoretical and Computational Chemistry Studies of 1,1 Dibenzylurea

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of 1,1-Dibenzylurea at the atomic level.

Electronic Structure Analysis (e.g., HOMO-LUMO)

The electronic character of a molecule is fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. physchemres.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. physchemres.org

For molecules like this compound, the analysis of HOMO and LUMO can reveal regions susceptible to electrophilic or nucleophilic attack. researchgate.net The distribution of these orbitals is influenced by the molecular geometry and the presence of functional groups. physchemres.org For instance, in similar aromatic compounds, HOMO and LUMO orbitals are often located around the aromatic rings. physchemres.org The energies of these frontier orbitals and their gap can be calculated using various levels of theory, such as DFT with different functionals (e.g., B3LYP) and basis sets. physchemres.orgresearchgate.net These calculations help in understanding electron delocalization and resonance within the molecule. researchgate.net

| Parameter | Description | Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the molecule's ability to donate electrons (oxidation potential). ossila.com |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the molecule's ability to accept electrons (reduction potential). ossila.com |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Characterizes chemical stability and reactivity. A larger gap implies higher stability. physchemres.org |

Global reactivity descriptors, such as electronegativity, chemical hardness, and global softness, can be derived from the HOMO and LUMO energies, providing further insights into the molecule's reactivity. ijcce.ac.ir

Reaction Mechanism Elucidation via Computational Methods

DFT calculations can be used to compare the Gibbs free energies of starting materials, intermediates, and transition states to determine the most favorable reaction pathway. The activation energy, which is the energy difference between the reactants and the transition state, dictates the reaction rate. sumitomo-chem.co.jp Computational studies can also shed light on selectivity in reactions, explaining why certain products are formed over others. In some cases, traditional transition state theory may not be sufficient to predict product ratios, and more advanced techniques like ab initio molecular dynamics (AIMD) simulations are employed to understand the dynamic effects on reaction outcomes. escholarship.org

Prediction of Spectroscopic Properties and Validation

Computational methods can predict various spectroscopic properties, such as IR, NMR, and UV-Vis spectra, with a high degree of accuracy. nih.govarxiv.org These predictions are invaluable for validating experimental data and aiding in the structural characterization of molecules like this compound.

Time-dependent DFT (TD-DFT) is commonly used to calculate electronic absorption spectra, providing information on excitation energies and oscillator strengths. nih.gov For vibrational spectra (IR), DFT calculations can predict the frequencies and intensities of vibrational modes. These calculated frequencies are often scaled by a factor to better match experimental results. nih.gov Similarly, methods like the Gauge-Independent Atomic Orbital (GIAO) approach within DFT are reliable for computing NMR chemical shifts. nih.gov The comparison between theoretical and experimental spectra serves as a validation for the computational model and the determined molecular structure. uni-greifswald.de

Conformational Analysis and Energy Landscapes

Molecules can exist in various spatial arrangements known as conformations, which are interconverted by rotation around single bonds. chemistrysteps.com Conformational analysis involves studying the relative energies of these different conformations to identify the most stable ones. chemistrysteps.com For a flexible molecule like this compound, with its two benzyl (B1604629) groups, a multitude of conformations are possible.

Computational methods can be used to explore the potential energy surface and construct an energy landscape, which maps the energy of the molecule as a function of its conformational coordinates. nih.govnih.gov This landscape reveals the low-energy conformations (local minima) and the energy barriers (saddle points) that separate them. youtube.com Techniques like molecular dynamics (MD) simulations can be used to sample different conformations and understand their dynamics. nih.gov The identification of the most populated conformation classes is crucial for understanding the molecule's structure-function relationship. nih.gov

Molecular Modeling and Simulation

Molecular modeling and simulation extend beyond the quantum mechanical treatment of single molecules to explore the interactions between molecules, which are critical for understanding the properties of materials in condensed phases.

Intermolecular Interaction Energy Calculations

The forces between molecules govern the physical properties of liquids and solids. Calculating the intermolecular interaction energy is essential for predicting crystal structures, lattice energies, and binding affinities. researchgate.netresearchgate.net

These interaction energies are composed of several components: electrostatic, exchange-repulsion, polarization (induction), and dispersion forces. researchgate.net Various computational methods are available to calculate these energies. Force-field-based approaches, which use classical potentials, are computationally efficient for large systems and can be used in molecular dynamics simulations to sample numerous configurations. nih.govchemrxiv.org More accurate calculations can be performed using quantum mechanical methods, such as Symmetry-Adapted Perturbation Theory (SAPT) or supermolecular approaches with corrections for basis set superposition error (BSSE). researchgate.net The PIXEL method, for example, partitions the interaction energy into coulombic, polarization, dispersion, and repulsion terms based on the electron density of the interacting molecules. researchgate.net These calculations provide a quantitative understanding of the non-covalent interactions, such as hydrogen bonds and π-π stacking, that dictate the supramolecular assembly of this compound.

Force Field Development and Validation for Urea-Containing Systems

The accuracy of molecular dynamics (MD) simulations, a cornerstone of computational chemistry for studying the structure, dynamics, and thermodynamics of molecular systems, is fundamentally dependent on the quality of the underlying force field. nih.gov For urea (B33335) and its derivatives, such as this compound, developing robust and reliable force fields is a non-trivial task due to the strong and specific intermolecular interactions, particularly hydrogen bonding, that govern their behavior in condensed phases. researchgate.net An appropriate force field must accurately model these interactions to reliably predict both crystal and solution properties. nih.gov

A variety of force fields have been developed and applied to study urea-containing systems. Two of the most widely used are the General AMBER Force Field (GAFF) and the Optimized Potential for Liquid Simulations (OPLS). nih.gov These force fields have been employed in numerous studies, including the investigation of urea crystallization, dissolution, and interactions with other molecules. nih.gov The choice of water model (e.g., TIP3P, SPC/E, TIP4P/2005) used in conjunction with these force fields is also a critical factor, as it influences the simulation outcomes. nih.gov For instance, GAFF was originally developed to be compatible with the TIP3P water model. nih.govpnas.org

Beyond these general-purpose force fields, significant research has been dedicated to creating more accurate, specialized models for urea.

Advanced Force Field Development:

Polarizable Force Fields: To better capture the electronic complexities of urea's interactions, a transferable polarizable force field was developed using first-principles data from symmetry-adapted perturbation theory (SAPT). acs.org This model introduced specific adjustments to the standard protocol, such as augmenting the carbonyl oxygen with extra interaction sites to correctly handle the "chelated" bent hydrogen bonds characteristic of urea. acs.org The polarizability of the urea model was also scaled to reproduce experimental in-crystal dipole moments. acs.org The resulting polarizable model demonstrated superior performance over non-polarizable counterparts in reproducing the crystal-solution phase diagram across a range of temperatures. acs.org

Machine-Learned Force Fields: A next-generation approach involves the use of machine learning to construct force fields with near-quantum accuracy at a fraction of the computational cost of ab initio molecular dynamics. nih.gov The FFLUX force field, which is built upon quantum chemical topology and Gaussian process regression, was challenged to model urea. nih.gov The trained urea models achieved a very low mean absolute error of 0.4 kJ mol⁻¹ and could recover the geometries of urea dimers with a root-mean-square deviation (RMSD) below 0.1 Å relative to their ab initio reference structures. nih.gov This approach also highlighted the critical importance of including geometry-dependent multipole moments, as their absence could lead to significant errors in the electrostatic energy calculations. nih.gov

Force Field Validation:

The validation of a force field is a critical step to ensure its predictive power. This process involves comparing simulation results for a range of physical properties against experimental data or high-level quantum mechanical calculations. nih.govresearchgate.net

For urea-containing systems, validation typically assesses both crystal and solution properties:

Crystal Properties: A key test for any force field intended for solid-state studies is its ability to reproduce known crystal properties. MD simulations using a specifically parameterized urea force field have shown excellent agreement with experimental data for properties like cohesive energy and melting point. researchgate.net The cohesive energies calculated from simulations of urea crystals at 300 K were found to align very well with experimental sublimation enthalpies. researchgate.net

Solution Properties: In aqueous solutions, force fields are validated by their ability to reproduce structural and dynamic properties. Molecular dynamics simulations have been used to calculate the total nitrogen radial distribution function, GN(r), which showed good agreement with results from neutron scattering experiments. aip.org Other properties like solution density, diffusion constants, and compressibility are also used as benchmarks. rsc.org

Comparative Assessments: Studies have been conducted to systematically compare different force fields. In one such work, four versions of GAFF and five versions of OPLS were evaluated on their ability to reproduce a suite of urea crystal and aqueous solution properties. nih.gov Such assessments provide a valuable guide for selecting the most appropriate model for a specific research question, for example, studies on crystallization phenomena. nih.gov The COMPASS force field has also been used and validated for studying urea derivatives in condensed phases. nih.gov

The following tables present selected data from validation studies of urea force fields.

| Property | Simulation Result | Experimental Value |

|---|---|---|

| Cohesive Energy at 300 K (kcal/mol) | -22.82 | -22.9 to -25.6 |

| Melting Point (K) | ~385 | 405-408 |

| System/Property | FFLUX Result | Ab Initio (B3LYP/aug-cc-pVTZ) Reference |

|---|---|---|

| Monomer Energy Error (kJ/mol) | +14.3 | N/A |

| Monomer Dipole Moment (D) | 4.35 | 4.24 |

| Energy Minima Dimer RMSD (Å) | < 0.1 | N/A |

| Energy Prediction MAE (kJ/mol) | 0.4 | N/A |

The development and rigorous validation of these force fields for urea are crucial, as they provide the necessary foundation for building accurate models for larger, more complex substituted ureas, including this compound, enabling reliable computational investigation of their chemical and physical properties.

1,1 Dibenzylurea As a Versatile Synthetic Building Block

Role in the Construction of Complex Organic Molecules

The utility of 1,1-dibenzylurea as a synthetic intermediate is well-documented in the preparation of elaborate organic molecules, particularly nitrogen-containing heterocycles. Its structure serves as a reliable foundation for building intricate molecular frameworks.

Recent research has demonstrated a facile, two-step methodology for synthesizing N,N-disubstituted ureas, including this compound, starting from cyanamide (B42294) and benzyl (B1604629) bromides. lookchem.comnih.gov These syntheses are noted for being efficient and environmentally friendly, proceeding under mild, metal-free conditions. lookchem.comnih.gov The resulting this compound can then be utilized in subsequent reactions. For example, a derivative, 1,1-bis(2-bromobenzyl) urea (B33335), undergoes a ring-closure reaction to form 3-(2-bromobenzyl)-3,4-dihydroquinazolin-2(1H)-one, a significantly more complex heterocyclic molecule. nih.gov This transformation highlights how the dibenzylurea core can be strategically modified and cyclized to create sophisticated ring systems.

The synthesis of this compound can also be scaled for larger applications, with gram-scale production achieving high yields, underscoring its practicality as a building block in extensive synthetic projects. nih.gov Furthermore, its derivatives are employed in multi-component reactions and have been incorporated into continuous flow synthesis processes for creating libraries of urea-containing compounds. ru.nl Other synthetic methods include the reaction of primary and secondary amines with benzotriazole-1-carboxylic acid amide, which produces N,N-disubstituted ureas like this compound in high yields under mild conditions. nih.gov This method is also suitable for solid-phase synthesis, further expanding its versatility. nih.gov

The applications of these synthetic routes extend to creating molecules with potential biological relevance. For instance, 1,3-dibenzylurea (B110378) has been used in microwave-assisted synthesis and in studies related to the inhibition of HIV-1 gp120-CD4 binding. academie-sciences.fr The fundamental structure of dibenzylurea is also found in more complex molecules, such as N'-(1,3-benzodioxol-5-yl)-N,N-dibenzylurea, which itself serves as a building block for even more elaborate chemical entities. rsc.org

Precursor for Advanced Chemical Scaffolds

In medicinal chemistry, a "scaffold" refers to the core structure of a molecule to which various functional groups can be attached. nih.gov this compound and its derivatives serve as important precursors for the synthesis of such advanced chemical scaffolds, which form the basis for developing new therapeutic agents. The urea functionality is considered a "privileged scaffold" because it can form multiple stable hydrogen bonds with biological targets like proteins, a key interaction for eliciting a specific biological response. nih.gov

The transformation of dibenzylurea derivatives into heterocyclic systems is a prime example of its role as a scaffold precursor. As mentioned, the intramolecular cyclization of 1,1-bis(2-bromobenzyl)urea yields a 3,4-dihydroquinazolin-2(1H)-one scaffold. nih.gov Quinazoline (B50416) and its derivatives are prominent scaffolds in medicinal chemistry, known for a wide range of biological activities.

The development of new synthetic methodologies continuously expands the utility of urea-based compounds in creating novel scaffolds. For instance, molecular hybrid scaffolds have been designed by combining the urea moiety with other key pharmacophores, such as the 1,2,4-triazole (B32235) ring, to create compounds with potential anti-bacterial properties. orientjchem.org While not exclusively using dibenzylurea, this research underscores the principle of using the urea framework as a foundational element for complex scaffold design. The synthesis of diverse heterocyclic scaffolds, including pyrimidines, indoles, and quinolines, often involves intermediates where a urea or related nitrogen-containing group is fundamental to the ring-forming strategy. mdpi.com

The table below summarizes the synthesis of a key heterocyclic scaffold from a this compound derivative, illustrating its role as a precursor.

| Precursor | Reaction Type | Resulting Scaffold | Significance |

|---|---|---|---|

| 1,1-bis(2-bromobenzyl)urea | Intramolecular Ring Closure | 3-(2-bromobenzyl)-3,4-dihydroquinazolin-2(1H)-one | Formation of a complex, biologically relevant heterocyclic system. nih.gov |

Integration into Polymer and Material Science for Specific Properties

The utility of this compound extends beyond discrete molecules into the realm of polymer and materials science. It is cited as a building block for the synthesis of polymers and other advanced materials. lookchem.comontosight.ai The key to its function in this area lies in the reactivity of the urea linkage, which can be incorporated into polymer backbones to impart specific and desirable properties.

A significant application is in the development of dynamic and self-healing polymer materials. rsc.org Although thermoset polymers are known for their high stability, this often means they cannot be reprocessed or repaired. rsc.org Research into making the highly stable urea bond dynamic has shown that this linkage can be designed to be reversible. rsc.orgresearchgate.net In model reactions studying the dissociation and transamination of urea-based compounds, 1,3-dibenzylurea was identified as a product, confirming the dynamic nature of the urea bond under certain conditions. rsc.org

This dynamic covalent chemistry allows for the creation of "smart" materials, such as self-healing polyurea networks. rsc.org These materials can be designed to be reprocessable and repairable, which is highly relevant for creating more sustainable plastics and extending the lifetime of materials used in applications like coatings and 3D printing. rsc.orgresearchgate.net The integration of hindered urea bonds into poly(urea-urethane) networks enables the polymer to reconfigure its structure, a property essential for reprocessing and reshaping. researchgate.net

The table below details the properties imparted to materials through the integration of the dibenzylurea structural motif.

| Material Type | Role of Dibenzylurea/Urea Linkage | Resulting Property | Potential Application |

|---|---|---|---|

| Polyurea Networks | Forms dynamic covalent bonds | Self-healing, reprocessability | Coatings, 3D printing, sustainable plastics. rsc.orgresearchgate.net |

| Supramolecular Polymers | Acts as a hydrogen-bonding motif | Self-assembly, adjustable mechanical properties | Smart materials, functional gels. wikipedia.orgrsc.org |

Future Research Directions and Emerging Trends in 1,1 Dibenzylurea Chemistry

Development of Novel and Sustainable Synthetic Methodologies

A significant future trend in the synthesis of 1,1-dibenzylurea and its derivatives is the move towards more sustainable and efficient chemical processes. Traditional methods often involve harsh conditions or toxic reagents, prompting research into greener alternatives. google.comsci-hub.se

A promising and environmentally friendly approach is the two-step synthesis starting from cyanamide (B42294) and benzyl (B1604629) bromides. rsc.orgresearchgate.net This method first produces N,N-dibenzyl cyanamide intermediates, which are then converted to the corresponding N,N-dibenzyl ureas. rsc.org This process is notable for occurring under mild, open-air, and metal- and ligand-free conditions, utilizing hydrogen peroxide as a green oxidant. rsc.org The use of widely available and easy-to-handle cyanamide as a starting material further enhances its sustainability. rsc.orgresearchgate.net Research indicates that this method can be successfully scaled up to gram-scale production with good yields. rsc.orgresearchgate.net

Another innovative green methodology involves utilizing waste polycarbonate as a source of the carbonyl group. An efficient method for converting waste polycarbonate into urea (B33335) derivatives has been developed by reacting it with primary amines at elevated temperatures (e.g., 80 °C) without the need for catalysts or toxic solvents, presenting a significant step in chemical upcycling. researchgate.net

Future investigations will likely focus on optimizing these green methodologies. This includes exploring a broader range of substrates, improving reaction yields, and lowering energy consumption. researchgate.net For instance, research has shown that electron-donating substituents on the starting materials can be more advantageous for the synthesis. researchgate.net The development of catalytic systems, potentially using earth-abundant metals or organocatalysts, could further enhance the efficiency and sustainability of this compound synthesis. google.comrsc.org

Table 1: Comparison of Synthetic Methodologies for Dibenzyl Ureas

| Method | Starting Materials | Key Features | Sustainability Aspect |

| Cyanamide Route | Cyanamide, Benzyl bromides | Two-step process; Metal- and ligand-free; Mild conditions. rsc.orgresearchgate.net | Uses green oxidant (H₂O₂); Avoids toxic reagents and metal catalysts. rsc.org |

| Waste Polycarbonate Route | Waste Polycarbonate, Primary amines | Catalyst-free; Solvent-free potential. researchgate.net | Upcycles plastic waste into valuable chemicals. researchgate.net |

| Traditional Urea Route | Urea, Benzylamine (B48309) | Often requires high temperatures and long reaction times. google.com | Can be improved with catalysts like aluminum chloride to shorten reaction times. google.com |

| Isocyanate Hydrolysis | Isocyanates | A versatile and quick method for symmetrical ureas in the presence of tertiary amines. sci-hub.se | High yields; Simple workup; Avoids expensive chemicals. sci-hub.se |

Exploration of Advanced Applications in Smart Materials and Responsive Systems

The inherent chemical properties of the urea functional group, particularly its ability to engage in dynamic covalent chemistry, position this compound and related compounds as promising candidates for the development of smart materials and responsive systems. rsc.orgchemrxiv.org Smart materials are substances that can alter their properties in a controlled manner in response to external stimuli such as temperature, pH, or light. researchgate.netmdpi.com

A key emerging trend is the use of dynamic covalent ureas in self-healing polymers and responsive organocatalysis. rsc.orgchemrxiv.orgresearchgate.net Research has demonstrated that the typically stable urea bond can be rendered dynamic, for example, through the mediation of zinc salts. rsc.org This allows for a reversible dissociation of the urea into an isocyanate and an amine. rsc.orgchemrxiv.org This equilibrium can be controlled by stimuli like heat or the addition of water. chemrxiv.org

Future research in this area will likely focus on incorporating the this compound motif into polymer backbones to create novel materials with tailored responsive properties. For example, the stimulus-triggered release of benzylamine from a polymer matrix could be used to activate catalysts or initiate crosslinking to form gels on demand. chemrxiv.org This opens up possibilities for applications in:

Self-Healing Materials: Polymers containing dynamic this compound linkages could be designed to repair damage upon heating, as the reversible bond formation and breakage would allow the material to re-form. rsc.org

Responsive Drug Delivery: Encapsulating therapeutic agents within a polymer network featuring this compound crosslinkers could allow for triggered release in specific environments (e.g., changes in local pH or temperature).

Sensors: Changes in the environment could shift the urea equilibrium, leading to a detectable signal (e.g., color change or fluorescence), forming the basis of a chemical sensor. researchgate.net

The integration of this compound into such advanced materials represents a significant growth area, bridging fundamental organic synthesis with materials science and engineering. mdpi.com

Multidisciplinary Research at the Interface of Synthetic, Supramolecular, and Computational Chemistry

The future of this compound chemistry will be heavily influenced by a multidisciplinary approach that combines synthetic, supramolecular, and computational chemistry. This synergy is crucial for designing complex molecular systems and predicting their behavior.

Supramolecular Chemistry: The urea moiety is an excellent hydrogen bond donor and acceptor, making this compound a valuable building block in supramolecular chemistry. vu.ltcymitquimica.com Its ability to form well-defined, non-covalent assemblies is key to creating ordered structures. ias.ac.in Future research will explore the use of this compound and its derivatives in constructing:

Supramolecular Polymers: Linear or cross-linked networks held together by hydrogen bonds, which can exhibit properties like stimuli-responsiveness and self-healing. vu.lt

Molecular Recognition Systems: Designing host molecules based on the this compound framework for the selective binding of specific guest molecules or ions. mit.edu

Computational Chemistry: Computational modeling, particularly using methods like Density Functional Theory (DFT), is becoming an indispensable tool. rsc.org In the context of this compound, computational studies can:

Predict Reaction Pathways: Model potential synthetic routes to optimize reaction conditions and predict yields, guiding experimental work towards more efficient and sustainable processes.

Elucidate Mechanisms: Investigate the mechanism of dynamic bond cleavage and formation, as demonstrated in studies on zinc-mediated urea bond dynamics. rsc.org

Validate Structures: Complement experimental data (e.g., from X-ray crystallography) to confirm molecular geometries and understand intermolecular interactions like hydrogen bonding and π-stacking.

The integration of these fields will enable a more rational design of molecules and materials based on the this compound scaffold. For instance, computational screening could identify promising derivatives for smart material applications, which could then be synthesized and their supramolecular assembly properties investigated. This holistic approach, from theoretical prediction to synthetic realization and material characterization, represents the frontier of research in this area.

常见问题

Q. What advanced statistical methods are recommended for optimizing this compound synthesis yields?

- Methodological Answer : Apply response surface methodology (RSM) or Taguchi designs to optimize reaction parameters (e.g., temperature, catalyst loading). Use ANOVA to identify significant factors and construct predictive models. Report confidence intervals and validate with confirmation runs .

Guidelines for Researchers

- Literature Review : Use platforms like PubMed and Reaxys for primary sources; avoid non-peer-reviewed websites .

- Data Reporting : Follow Beilstein Journal guidelines for experimental details and supplementary materials .

- Ethical Standards : Disclose conflicts of interest and adhere to institutional review protocols for biological studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。